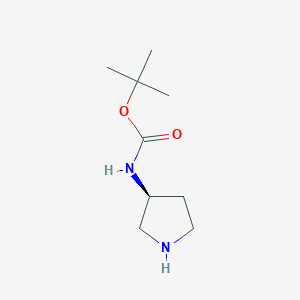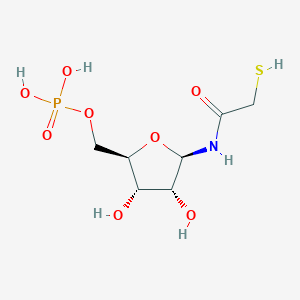
Thiogar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiogar is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfur-containing molecule that has been synthesized using various methods. Thiogar has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Thiogar has been studied for its potential applications in various fields of scientific research. In pharmaceuticals, Thiogar has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, Thiogar has been studied for its potential as a fungicide and insecticide due to its ability to disrupt the metabolic pathways of pests. In materials science, Thiogar has been investigated for its potential as a precursor for the synthesis of metal sulfides and as a modifier for the properties of polymers.
Wirkmechanismus
The mechanism of action of Thiogar is not fully understood, but it is believed to be due to its ability to interact with sulfur-containing proteins and enzymes within cells. Thiogar has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, which are essential for cell growth and division. This inhibition leads to the disruption of metabolic pathways within cells, resulting in cell death.
Biochemische Und Physiologische Effekte
Thiogar has been shown to have various biochemical and physiological effects on cells. In cancer cells, Thiogar has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In insect cells, Thiogar has been shown to disrupt metabolic pathways, leading to the inhibition of growth and development. In addition, Thiogar has been shown to have antioxidant properties, which may have potential therapeutic benefits in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Thiogar has several advantages for use in scientific research. It is a stable compound that can be easily synthesized in high purity. It has a relatively low toxicity profile, making it suitable for use in cell culture and animal studies. However, Thiogar also has limitations for use in lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects on cells. In addition, Thiogar has limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on Thiogar. One area of research is the development of novel synthesis methods for Thiogar that are more efficient and cost-effective. Another area of research is the investigation of Thiogar's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the development of Thiogar-based materials with unique properties for use in various applications is an area of interest for materials science research.
In conclusion, Thiogar is a sulfur-containing molecule that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Thiogar has the potential to lead to the development of novel therapeutic agents and materials with unique properties.
Synthesemethoden
The synthesis of Thiogar can be achieved using various methods, including the reaction of sulfur with an alkene or alkyne, the reaction of a sulfur-containing compound with an alkene, or the reaction of a sulfur-containing compound with an alkyne. The most common method used for the synthesis of Thiogar is the reaction of sulfur with an alkene or alkyne in the presence of a catalyst such as palladium. This method yields high purity Thiogar, making it suitable for scientific research.
Eigenschaften
CAS-Nummer |
119619-78-2 |
|---|---|
Produktname |
Thiogar |
Molekularformel |
C7H14NO8PS |
Molekulargewicht |
303.23 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(2-sulfanylacetyl)amino]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H14NO8PS/c9-4(2-18)8-7-6(11)5(10)3(16-7)1-15-17(12,13)14/h3,5-7,10-11,18H,1-2H2,(H,8,9)(H2,12,13,14)/t3-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
DUISMXABKZWOLR-SHUUEZRQSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CS)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)NC(=O)CS)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)NC(=O)CS)O)O)OP(=O)(O)O |
Andere CAS-Nummern |
119619-78-2 |
Synonyme |
(alpha)-isomer of ThioGar ThioGar thioglycine ribonucleotide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



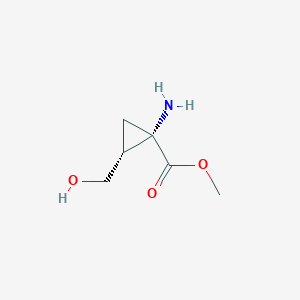
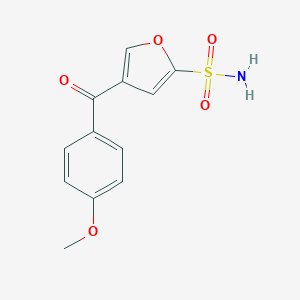
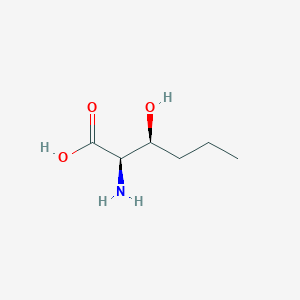
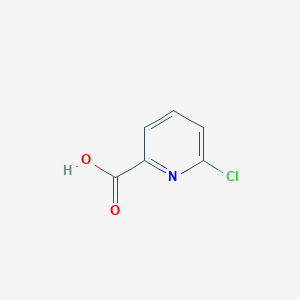
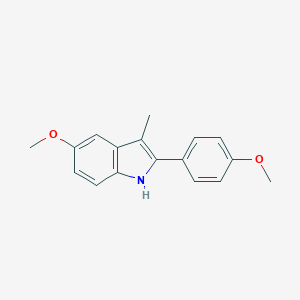
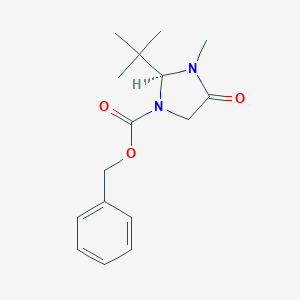
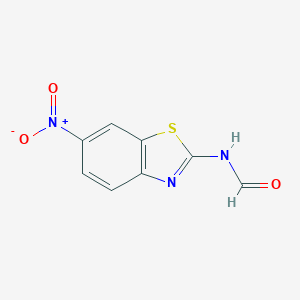
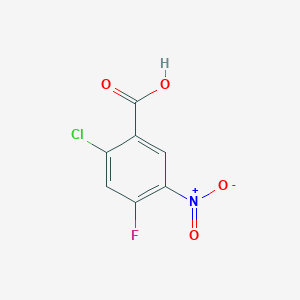

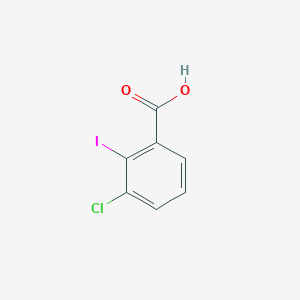
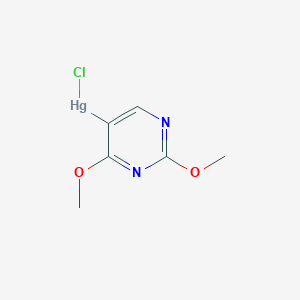
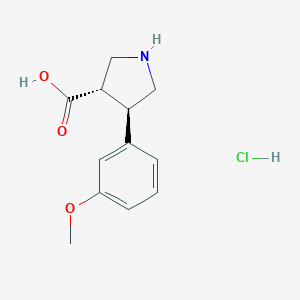
![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
